Benzene, 1-(diazomethyl)-4-methoxy-

Cephalosporin antibiotic modification Protecting-group chemistry Δ³ → Δ² isomerization suppression

Benzene, 1-(diazomethyl)-4-methoxy- (CAS 23304‑25‑8), commonly named p‑methoxyphenyldiazomethane or 4‑methoxyphenyldiazomethane, is a non‑stabilized aryl diazoalkane that introduces the 4‑methoxybenzyl (PMB) protecting group as an ester under mild, neutral conditions. Unlike simple diazomethane or trimethylsilyldiazomethane—which exclusively deliver methyl esters—this reagent provides the acid‑labile, oxidatively removable PMB ester, a critical orthogonal protecting‑group strategy in multi‑step syntheses of complex molecules such as β‑lactam antibiotics and peptides.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 23304-25-8
Cat. No. B14702724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-(diazomethyl)-4-methoxy-
CAS23304-25-8
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=[N+]=[N-]
InChIInChI=1S/C8H8N2O/c1-11-8-4-2-7(3-5-8)6-10-9/h2-6H,1H3
InChIKeyGUZYIRHHYKOLOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene, 1-(diazomethyl)-4-methoxy- (CAS 23304-25-8): A Specialized Diazoalkane for 4-Methoxybenzyl Ester Synthesis — Key Differentiation from Generic Diazo Reagents


Benzene, 1-(diazomethyl)-4-methoxy- (CAS 23304‑25‑8), commonly named p‑methoxyphenyldiazomethane or 4‑methoxyphenyldiazomethane, is a non‑stabilized aryl diazoalkane that introduces the 4‑methoxybenzyl (PMB) protecting group as an ester under mild, neutral conditions [1]. Unlike simple diazomethane or trimethylsilyldiazomethane—which exclusively deliver methyl esters—this reagent provides the acid‑labile, oxidatively removable PMB ester, a critical orthogonal protecting‑group strategy in multi‑step syntheses of complex molecules such as β‑lactam antibiotics and peptides [2].

Why Diazomethane, TMS-Diazomethane, or PMB Trichloroacetimidate Cannot Simply Replace Benzene, 1-(diazomethyl)-4-methoxy-


Generic diazoalkane reagents such as diazomethane (CH₂N₂) and trimethylsilyldiazomethane (TMS‑CHN₂) react rapidly with carboxylic acids but yield only methyl esters; they cannot install the sterically distinct, electronically tuned 4‑methoxybenzyl (PMB) group that enables selective deprotection in the presence of other esters [1]. Alternative PMB‑transfer reagents like 4‑methoxybenzyl‑2,2,2‑trichloroacetimidate often require acid catalysis and can lead to side reactions with acid‑sensitive substrates [2]. Benzene, 1‑(diazomethyl)‑4‑methoxy‑ fills this gap by directly providing the PMB ester under neutral, non‑acidic conditions, preserving sensitive functional groups and avoiding isomerization of the Δ³‑cephem double bond in cephalosporin antibiotics—a selectivity not attainable with acid‑catalyzed PMB installation [1].

Quantitative Differentiation Evidence for Benzene, 1-(diazomethyl)-4-methoxy- Versus Closest Diazoalkane and PMB-Ester Alternatives


Cephalosporin Esterification: Preservation of Δ³ Double‑Bond Integrity Versus Acid‑Catalyzed PMB Methods

In the esterification of cephalothin, cefoxitin, and cefuroxime, p‑methoxyphenyldiazomethane provides the C‑4 p‑methoxybenzyl (PMB) ester cleanly with complete retention of the Δ³‑cephem double bond; no Δ² isomerization was detected [1]. In contrast, conventional acid‑catalyzed or base‑promoted PMB‑ester formation frequently induces partial isomerization of the Δ³ double bond to the conjugated Δ² isomer, compromising antibiotic activity [1]. The diazoalkane method therefore uniquely combines quantitative PMB‑ester formation with 0% double‑bond migration.

Cephalosporin antibiotic modification Protecting-group chemistry Δ³ → Δ² isomerization suppression

Peptide Semisynthesis: Comparative Carboxyl Protection Efficiency Versus Diazomethane and Diphenyldiazomethane

In a systematic head‑to‑head study of diazoalkane reagents for peptide carboxyl esterification, p‑methoxyphenyldiazomethane was directly compared with diazomethane (CH₂N₂) and diphenyldiazomethane for protecting polypeptide carboxyl groups [1]. The p‑methoxybenzyl esters formed by the target compound were cleaved cleanly under acidic conditions (cold trifluoroacetic acid), a property distinct from the methyl esters from diazomethane (which require much harsher saponification) and the benzhydryl esters from diphenyldiazomethane (which exhibit different acid lability profiles). Quantitative esterification yields were superior to those achieved with diazomethane under identical conditions, primarily because p‑methoxyphenyldiazomethane generates less side‑product heterogeneity in polypeptide substrates carrying multiple carboxyl groups [1].

Peptide semisynthesis Carboxyl protection Diazoalkane reactivity

Dirhodium(II)-Catalyzed Cyclopropanation: Substrate Scope Differentiation from Non-Aryl Diazomethanes

When employed as a substrate in dirhodium(II)‑catalyzed olefin cyclopropanation, benzene, 1‑(diazomethyl)‑4‑methoxy‑ enables the formation of functionalized diarylcyclopropanes in moderate yields with good cis‑diastereoselectivity [1]. This contrasts with simple alkyl diazomethanes (e.g., ethyl diazoacetate) which under identical dirhodium(II) catalysis give predominantly trans‑cyclopropane products. The aryl‑substituted diazomethane's steric and electronic profile allows the catalyst to function effectively with less electron‑rich olefins such as styrenes—a substrate class that fails to react with many previously reported dirhodium(II) diazomethane systems [1].

Cyclopropanation Aryl diazomethanes Dirhodium catalysis

Nucleoside Protection: Selective 2′- or 3′-O‑(4‑Methoxybenzyl) Installation Without N‑Alkylation

Treatment of unprotected uridine, N⁴‑benzoylcytidine, N⁶‑benzoyladenosine, and N²‑benzoylguanosine with 4‑methoxyphenyldiazomethane selectively yields 2′‑O‑ and 3′‑O‑(4‑methoxybenzyl) nucleoside derivatives without detectable N‑alkylation [1]. This contrasts with the use of 4‑methoxybenzyl chloride or bromide under basic conditions, which frequently gives mixtures of O‑ and N‑alkylated products due to competing nucleophilicity of the nucleobase amines [1]. The diazoalkane's mild, neutral reactivity thus provides regiochemical control that is difficult to achieve with halide‑based PMB reagents.

Nucleoside protection Regioselective O‑alkylation RNA synthesis

High-Value Application Scenarios for Benzene, 1-(diazomethyl)-4-methoxy- Based on Verified Differentiation Evidence


Cephalosporin Antibiotic Derivatization Requiring Intact Δ³‑Double Bond

Medicinal chemistry groups performing structure‑activity relationship (SAR) studies on cephalosporin cores can use p‑methoxyphenyldiazomethane to install the 4‑methoxybenzyl ester at the C‑4 carboxylic acid without risking Δ³ → Δ² double‑bond migration. The neutral, rapid esterification (ether/CH₂Cl₂, room temperature) provides the PMB‑protected intermediate with complete stereochemical integrity, directly enabling subsequent biological evaluation of the antibiotic candidate [1].

Late‑Stage Carboxyl Protection in Acid‑Sensitive Peptide Semisynthesis

When modifying a natural polypeptide that contains acid‑ or base‑labile post‑translational modifications, p‑methoxyphenyldiazomethane permits selective esterification of free carboxyl groups under physiological‑like neutral conditions. Compared to diazomethane (methyl ester, difficult to remove selectively) or diphenyldiazomethane (different acid‑lability profile), the PMB ester can be cleaved orthogonally with cold trifluoroacetic acid or DDQ, enabling sequential deprotection strategies in fragment condensation approaches [1].

Synthesis of cis‑Diarylcyclopropane Building Blocks for Medicinal Chemistry

For discovery chemistry programs exploring conformationally constrained diarylcyclopropane pharmacophores, the compound serves as a direct aryl‑diazomethane building block in dirhodium(II)‑catalyzed cyclopropanation of styrenes. The cis‑diastereoselectivity observed with this reagent complements the trans‑selectivity typical of ethyl diazoacetate, expanding accessible chemical space for library synthesis [2].

Regioselective 2′/3′‑O‑Protection of Nucleosides for Oligonucleotide Synthesis

Researchers preparing 2′‑ or 3′‑O‑(4‑methoxybenzyl)‑protected nucleoside phosphoramidites can leverage the chemoselective O‑alkylation properties of 4‑methoxyphenyldiazomethane. Unlike PMB halide reagents that produce competing N‑alkylation and require tedious chromatographic separation, the diazoalkane method yields exclusively O‑protected products, streamlining the synthesis of RNA and DNA building blocks for solid‑phase oligonucleotide assembly [1].

Quote Request

Request a Quote for Benzene, 1-(diazomethyl)-4-methoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.